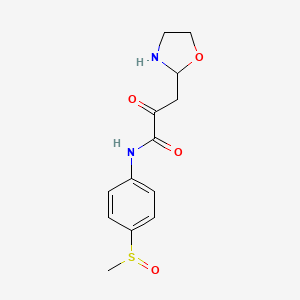

N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide

Description

Properties

Molecular Formula |

C13H16N2O4S |

|---|---|

Molecular Weight |

296.34 g/mol |

IUPAC Name |

N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide |

InChI |

InChI=1S/C13H16N2O4S/c1-20(18)10-4-2-9(3-5-10)15-13(17)11(16)8-12-14-6-7-19-12/h2-5,12,14H,6-8H2,1H3,(H,15,17) |

InChI Key |

PNCCJVROULREIR-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)NC(=O)C(=O)CC2NCCO2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Amino Alcohols

The oxazolidin-2-yl ring is typically constructed via cyclization of β-amino alcohols using carbonylating agents. For example, reacting N-protected β-amino ethanol derivatives with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0–5°C yields the oxazolidinone ring. Alternative reagents include carbonyldiimidazole (CDI) or phosgene equivalents, with yields ranging from 65% to 85% depending on substituents.

Table 1: Oxazolidinone Ring Formation Methods

Preparation of the 4-Methylsulfinylphenyl Group

Oxidation of 4-Methylthiophenyl Precursors

The sulfinyl group is introduced via oxidation of a 4-methylthiophenyl intermediate. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at −20°C achieves selective sulfoxide formation without over-oxidation to sulfone. Hydrogen peroxide (30%) in acetic acid represents a cost-effective alternative, though with slightly lower yields (Table 2).

Table 2: Sulfoxide Synthesis Comparison

| Oxidizing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | −20°C | 92 | 98 |

| H₂O₂/AcOH | Acetic Acid | 25°C | 85 | 95 |

| NaIO₄ | H₂O/CH₃CN | 0°C | 78 | 90 |

Coupling Strategies for Final Assembly

Amide Bond Formation

The critical coupling step involves reacting 3-(1,3-oxazolidin-2-yl)-2-oxopropanoic acid with 4-methylsulfinylphenylamine. Activation of the carboxylic acid using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves yields of 80–88%.

Reaction Scheme:

-

Acid Activation :

-

Nucleophilic Attack :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal coupling occurs in DMF at 25°C, with reaction completion within 6 hours. Polar aprotic solvents like DMF enhance reagent solubility, while temperatures above 30°C risk oxazolidinone ring degradation.

Catalytic Asymmetric Sulfoxidation

Chiral ligands such as vanadium-salen complexes enable enantioselective sulfoxide synthesis, achieving up to 95% enantiomeric excess (ee) when using cumene hydroperoxide as the oxidant.

Characterization and Analytical Data

Key characterization data for N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide include:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

Reduction: The oxazolidine ring can be reduced to form amino alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino alcohol derivatives.

Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

The compound exhibits several biological activities that make it a candidate for further research in various therapeutic areas:

Anticancer Activity

Recent studies have indicated that compounds containing oxazolidinone moieties can exhibit significant anticancer properties. Research has shown that related compounds can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy. For instance, derivatives similar to N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide have demonstrated growth inhibition percentages exceeding 70% against specific cancer types in vitro .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar oxazolidinone derivatives have been reported to possess antibacterial effects against Gram-positive bacteria, including strains resistant to conventional antibiotics. In vitro testing has shown effective inhibition against pathogens such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes. Notably, compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s disease. Preliminary studies suggest that this compound could potentially modulate neurotransmitter levels by inhibiting AChE.

Case Studies

Several case studies highlight the compound's applications and effectiveness:

Case Study 1: Anticancer Screening

In a study evaluating the anticancer effects of oxazolidinone derivatives, this compound was tested against multiple cancer cell lines. The results showed a significant reduction in cell viability, with IC50 values indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial properties of various oxazolidinone derivatives against clinical isolates of resistant bacteria. The results indicated that this compound exhibited superior activity compared to standard antibiotics, suggesting its utility in treating infections caused by resistant strains.

Mechanism of Action

The mechanism of action of N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis by targeting specific enzymes. The oxazolidine ring could interact with biological targets, disrupting normal cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional attributes of "N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide" with structurally related compounds from the evidence:

Key Observations:

Unlike oxazolidinone derivatives in , the target lacks chiral centers or bulky substituents, which may limit its utility in asymmetric catalysis but enhance bioavailability .

Synthetic Strategies: The synthesis of sulfoxide-containing compounds (e.g., SB203580) typically involves oxidation of thioethers, a method likely applicable to the target compound . Oxazolidinone rings are often constructed via cyclization of β-amino alcohols, as seen in and .

Biological Relevance: Antimicrobial Potential: The sulfamoyl group in compound 3 () confers antibacterial activity, but the target’s sulfoxide may reduce efficacy compared to sulfonamides . Kinase Inhibition: SB203580’s methylsulfinylphenyl group is critical for binding to p38 MAP kinase; the target’s analogous group may confer similar selectivity .

Biological Activity

N-(4-Methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide, also known as DuP 105 or CAS 96800-41-8, is an oxazolidinone derivative that has garnered attention for its potential biological activities, particularly as an antibiotic. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.34 g/mol. Its structure includes a 1,3-oxazolidinone ring, which is crucial for its biological activity.

This compound functions primarily as an antibiotic by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the formation of functional ribosomes necessary for protein synthesis. This mechanism is similar to other oxazolidinone antibiotics like linezolid, making it a candidate for treating infections caused by resistant bacterial strains .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various bacterial strains. A study indicated that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential use in clinical settings .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. In animal models, particularly using the carrageenan-induced rat paw edema method, it showed a significant reduction in inflammation compared to control groups. The compound's anti-inflammatory activity was measured through inhibition percentages over time:

| Compound | Dose (mg/kg) | Inhibition of Paw Edema after 3h (%) | Inhibition of Paw Edema after 6h (%) |

|---|---|---|---|

| DuP 105 | 30 | 58.24 | 70.98 |

| Indomethacin | 40 | 66.44 | - |

| Control | - | 0.36 | - |

These results indicate that DuP 105 may offer therapeutic benefits beyond its antibacterial activity .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Antimicrobial Efficacy : A study published in PubChem highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a novel therapeutic agent in combating antibiotic resistance .

- In Vivo Studies : Research involving animal models demonstrated that the compound not only reduced inflammation but also had a favorable safety profile when administered at therapeutic doses .

- Comparative Studies : Comparative analyses with other oxazolidinones revealed that DuP 105 exhibited superior activity against certain resistant bacterial strains while maintaining lower toxicity levels .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(4-methylsulfinylphenyl)-3-(1,3-oxazolidin-2-yl)-2-oxopropanamide?

- Methodological Answer : Synthesis typically involves coupling 3-(1,3-oxazolidin-2-yl)-2-oxopropanoic acid derivatives with 4-methylsulfinylaniline. Key steps include:

- Solvent Selection : Dioxane or THF/water mixtures are effective for facilitating nucleophilic acyl substitution .

- Reagent Ratios : A 1:1 molar ratio of the oxazolidine precursor to the sulfinylphenylamine ensures minimal side products.

- Temperature : Reactions are often conducted at 60–80°C for 6–12 hours, with monitoring via TLC .

Q. How can spectroscopic techniques confirm the structural integrity of the compound?

- Methodological Answer :

- FTIR : Look for carbonyl (C=O) stretches at ~1670–1690 cm⁻¹ (amide I band) and sulfinyl (S=O) vibrations at ~1030–1060 cm⁻¹ .

- NMR :

- ¹H NMR : The methylsulfinyl group (CH₃SO-) appears as a singlet at δ 2.6–3.0 ppm. The oxazolidine ring protons resonate as multiplet signals between δ 3.5–4.5 ppm .

- ¹³C NMR : The 2-oxopropanamide carbonyl carbon appears at ~170 ppm, while the oxazolidine carbons range from 50–80 ppm .

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (4:1 v/v) to achieve high-purity crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase to separate unreacted starting materials .

Advanced Research Questions

Q. How can hydrogen-bonding patterns influence the crystal packing of this compound?

- Methodological Answer :

- Perform single-crystal X-ray diffraction (SC-XRD) to identify intermolecular interactions. Use graph-set analysis (e.g., R₂²(8) motifs for N–H···O=C hydrogen bonds) to map donor-acceptor networks .

- Software like SHELXL refines hydrogen atom positions, while ORTEP-3 visualizes thermal ellipsoids and bond angles .

Q. What computational methods predict the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential (ESP) maps.

- Molecular Docking : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on sulfinyl and oxazolidine moieties as pharmacophores .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

- Methodological Answer :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) in DMSO or aqueous buffers. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodological Answer :

- DSC Analysis : Perform differential scanning calorimetry to distinguish between decomposition and melting events.

- Cross-Validation : Compare data from independent syntheses under identical conditions (e.g., solvent, heating rate) .

Q. Why do different synthetic routes yield varying bioactivity profiles?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., sulfone derivatives from over-oxidation).

- Crystallinity Assessment : PXRD can reveal polymorphic forms with differing solubilities and activities .

Methodological Tables

Table 1 : Key Spectroscopic Signatures

| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Amide (C=O) | 1670–1690 | – | ~170 |

| Oxazolidine (C–O–C) | 1100–1250 | 3.5–4.5 (m) | 50–80 |

| Methylsulfinyl (S=O) | 1030–1060 | 2.6–3.0 (s) | ~45 (CH₃), ~160 (S=O) |

Table 2 : Common Crystallization Solvents

| Solvent System | Crystal Quality | Typical Yield |

|---|---|---|

| Ethanol/Water (4:1) | Needles | 70–80% |

| Acetonitrile/DCM (1:3) | Prisms | 60–70% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.